molecular formula C9H6N8 B263696 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline

9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline

Cat. No. B263696
M. Wt: 226.2 g/mol
InChI Key: CTFZEKUWROVCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline (MTAQ) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTAQ belongs to the class of quinoxaline derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline involves its binding to specific targets in the body, such as enzymes or receptors. 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been shown to inhibit the activity of CDK5 by binding to its active site, which prevents the enzyme from phosphorylating its substrates. 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has also been shown to inhibit the aggregation of amyloid beta peptides by binding to their hydrophobic regions, which prevents their aggregation.
Biochemical and Physiological Effects:
9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been shown to have various biochemical and physiological effects, depending on the target it binds to. In cancer research, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to their death. In Alzheimer's disease research, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been shown to prevent the formation of amyloid beta aggregates, which reduces their toxicity. 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has also been shown to have antibacterial and antifungal effects, which make it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has several advantages as a research tool, including its high potency and selectivity for specific targets. However, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline also has some limitations, such as its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline can be toxic at high doses, which requires careful dosing and monitoring in animal studies.

Future Directions

There are several future directions for the research on 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline, including the development of new derivatives with improved pharmacological properties. Additionally, further studies are needed to understand the mechanism of action of 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline and its potential applications in various diseases. The use of 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline in combination with other drugs or therapies is also an area of interest, as it may enhance their efficacy. Overall, the research on 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has shown promising results, and further studies are needed to fully realize its potential as a therapeutic agent.

Synthesis Methods

9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline can be synthesized through various methods, including the reaction of 2,3-diaminotoluene with 1,2-dicarbonyl compounds in the presence of a catalyst. Another method involves the reaction of 2,3-dichlorotoluene with sodium azide and sodium hydride, followed by further reactions to obtain 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline.

Scientific Research Applications

9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been studied for its potential application in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has shown promising results as a potent inhibitor of the enzyme, CDK5, which is involved in the progression of various types of cancer. 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, 9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline has been studied for its antibacterial and antifungal properties.

properties

Molecular Formula

C9H6N8

Molecular Weight

226.2 g/mol

IUPAC Name

14-methyl-2,3,4,5,8,9,10,11-octazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,7,9,13,15-heptaene

InChI

InChI=1S/C9H6N8/c1-5-2-3-6-7(4-5)17-9(11-13-15-17)8-10-12-14-16(6)8/h2-4H,1H3

InChI Key

CTFZEKUWROVCAL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N3C(=NN=N3)C4=NN=NN24

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=NN=N3)C4=NN=NN24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.